

Technical Support Center: Solubilization Guide for H-YPNTALV-OH

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Compound of Interest

Compound Name:	H-Tyr-Pro-Asn-Thr-Ala-Leu-Val- OH
CAS No.:	911288-93-2
Cat. No.:	B14179249

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Ticket ID: SOL-YPNTALV-001 Subject: Improving water solubility of **H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH** Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Molecular Diagnostics

Welcome to the Technical Support Center. You are likely experiencing precipitation, cloudiness, or gelation when attempting to dissolve the peptide **H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH** in neutral buffers (like PBS).

This is not a user error; it is an intrinsic property of the sequence. Below is the diagnostic data explaining why this occurs and the specific protocols to resolve it.

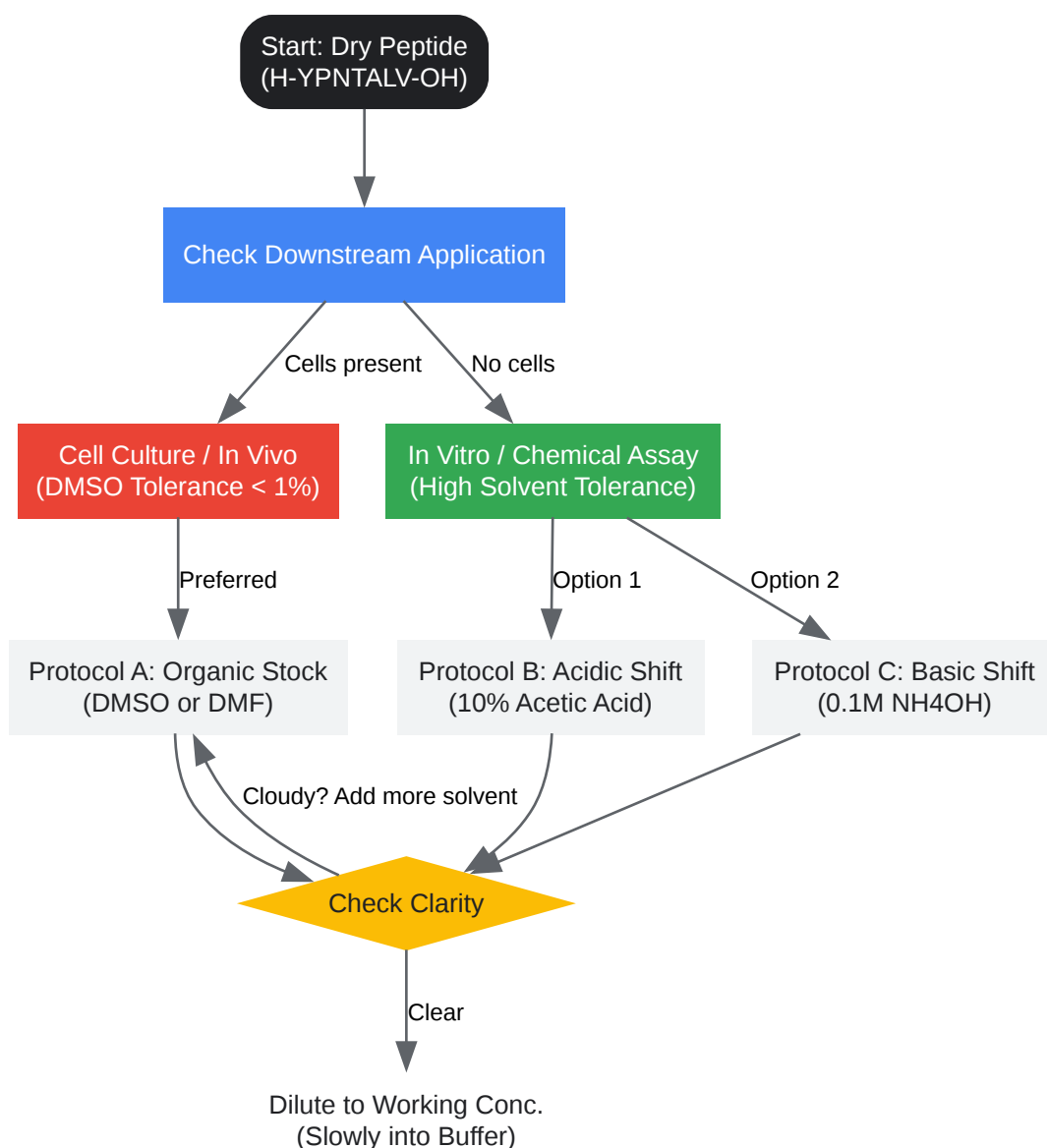
Molecular Profile: H-YPNTALV-OH

Parameter	Value	Technical Implication
Sequence	Tyr-Pro-Asn-Thr-Ala-Leu-Val	7 Amino Acids
Hydrophobicity	High (~71%)	Residues Y, P, A, L, V are hydrophobic. This is the primary driver of aggregation.
Charged Residues	0	No D, E, K, R, or H side chains.
Isoelectric Point (pI)	~5.8	At pH 5.0–6.5, the net charge is near 0. Solubility is lowest here.
Net Charge (pH 7)	~ -0.1	Near neutral, the N-terminus (+1) and C-terminus (-1) cancel out.

The Root Cause: This peptide lacks ionizable side chains. In water or PBS (pH 7.4), the N-terminal amine and C-terminal acid neutralize each other, resulting in a net charge of zero (zwitterionic state). Without electrostatic repulsion, the hydrophobic residues (Leu, Val, Tyr, Ala) drive the molecules to clump together to escape water, causing precipitation.

Troubleshooting Flowchart (Decision Matrix)

Before opening a reagent bottle, determine your downstream application. Use this logic gate to select the correct protocol.



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Caption: Decision matrix for solubilizing H-YPNTALV-OH based on experimental constraints.

Validated Protocols

Protocol A: The "Organic Stock" Method (Gold Standard)

Best for: Cell culture, high-throughput screening, and long-term storage.

Why this works: Organic solvents disrupt the hydrophobic interactions between Leucine, Valine, and Alanine that cause clumping.

- Calculate: Determine the volume needed for a high concentration stock (e.g., 10 mg/mL or 5-10 mM). Do not attempt to dissolve directly at 1 mg/mL in water.
- Solubilize: Add sterile DMSO (Dimethyl Sulfoxide) dropwise to the peptide powder.
 - Note: If the peptide is for immediate use in a chemical assay, DMF (Dimethylformamide) is a stronger solvent but is more toxic to cells.
- Agitate: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 2 minutes.
- Inspect: The solution must be crystal clear.
- Dilute: Slowly add this stock solution to your aqueous buffer (PBS/Media) while vortexing.
 - Critical: Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity in cell assays.

Protocol B: The "pH Shift" Method (Solvent-Free)

Best for: Assays sensitive to DMSO or where organic solvents interfere with plasticware/coatings.

Why this works: Moving the pH away from the pI (5.8) induces a net charge, creating electrostatic repulsion.

- Option 1: Acidic Shift (Preferred)
 - Dissolve peptide in 10% Acetic Acid in water.
 - This protonates the C-terminus, giving the peptide a net charge of +1.
 - Dilute into your working buffer.^[1] Warning: If your working buffer is strong PBS (pH 7.4), the peptide may precipitate again as the pH neutralizes.

- Option 2: Basic Shift (Use with Caution)
 - Dissolve peptide in 0.1 M Ammonium Hydroxide (NH₄OH).
 - This deprotonates the N-terminus, giving a net charge of -1.
 - Risk: High pH (>9) can accelerate the oxidation of Tyrosine over time [1]. Use fresh solutions only.

Frequently Asked Questions (Troubleshooting)

Q: I dissolved the peptide in DMSO, but it precipitated when I added it to PBS. Why? A: This is "Crash-out Precipitation." You likely added the buffer to the DMSO too quickly, or the final concentration is still too high for the water to support.

- Fix: Add the DMSO stock into the swirling buffer (not buffer into DMSO). If it still crashes, your working concentration (e.g., 1 mg/mL) is thermodynamically unstable in water. Lower the working concentration or increase the DMSO % if the assay permits.

Q: Can I use heat to help it dissolve? A: Mild heat (up to 40°C) is acceptable.[2] However, Tyrosine is susceptible to oxidation, and Asparagine (Asn) can undergo deamidation to Aspartic Acid at high temperatures or extreme pH [2]. Avoid boiling.

Q: The solution turned into a gel. Is it ruined? A: Not necessarily. Hydrophobic peptides like YPNTALV can form hydrogels due to beta-sheet stacking.

- Fix: Add more chaotropic solvent (DMSO or 6M Guanidine HCl if compatible). Sonication is the most effective mechanical method to break the gel structure.

Q: How do I measure the concentration? The weight is inaccurate due to salts. A: Do not rely on weight. Since your sequence contains Tyrosine (Tyr), you can measure absorbance at 280 nm (A₂₈₀).

- Calculation: Use the molar extinction coefficient () of Tyrosine: 1490 M⁻¹cm⁻¹.

- Note: Absorbance varies slightly with pH. Ensure your blank uses the exact same solvent composition [3].

References

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